Trioctylpropylammonium chloride
Overview
Description
Trioctylpropylammonium chloride is a quaternary ammonium compound with the chemical formula C27H58ClN. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its high molecular weight and the presence of long alkyl chains, which contribute to its unique chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioctylpropylammonium chloride can be synthesized through the quaternization of trioctylamine with propyl chloride. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction is as follows:
Trioctylamine+Propyl chloride→Trioctylpropylammonium chloride
The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Trioctylpropylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, through simple ion exchange reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium group.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Typically involve aqueous solutions of the desired anion (e.g., sodium bromide) at room temperature.
Oxidation and Reduction: Require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Major Products Formed
Substitution Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific reaction conditions.
Complexation: Produces metal-ammonium complexes that can have unique catalytic or material properties.
Scientific Research Applications
Trioctylpropylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the isolation and purification of nucleic acids and proteins, due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems, where its ability to form complexes with various molecules can be advantageous.
Industry: Utilized in the production of antimicrobial coatings and materials, leveraging its quaternary ammonium structure to provide antimicrobial activity
Mechanism of Action
The mechanism of action of trioctylpropylammonium chloride is primarily based on its ability to interact with and disrupt biological membranes. The long alkyl chains insert into lipid bilayers, causing membrane destabilization and increased permeability. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by disrupting their cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium chloride
- Tetrapropylammonium chloride
- Tetraoctylammonium chloride
Comparison
Trioctylpropylammonium chloride is unique due to its combination of long alkyl chains and a propyl group, which provides a balance between hydrophobicity and hydrophilicity. This makes it more effective in certain applications compared to other quaternary ammonium compounds, which may have shorter or longer alkyl chains .
Properties
IUPAC Name |
trioctyl(propyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58N.ClH/c1-5-9-12-15-18-21-25-28(24-8-4,26-22-19-16-13-10-6-2)27-23-20-17-14-11-7-3;/h5-27H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXFNMTEBFLMM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885814 | |
Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40739-43-3 | |
Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40739-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040739433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octanaminium, N,N-dioctyl-N-propyl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioctylpropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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